molecular formula C4H9Br2NO2 B14352141 4-Amino-2-bromobutanoic acid;hydrobromide CAS No. 94106-03-3

4-Amino-2-bromobutanoic acid;hydrobromide

Cat. No.: B14352141
CAS No.: 94106-03-3
M. Wt: 262.93 g/mol
InChI Key: JHCDJLMOXAIPAH-UHFFFAOYSA-N
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Description

4-Amino-2-bromobutanoic acid;hydrobromide is a chemical compound with the molecular formula C4H8BrNO2·HBr. It is a derivative of butanoic acid, where an amino group is attached to the second carbon and a bromine atom is attached to the fourth carbon. This compound is often used in the synthesis of nonnatural amino acids and peptidomimetics due to its unique structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-bromobutanoic acid;hydrobromide is unique due to the presence of both an amino group and a bromine atom on the butanoic acid backbone. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry .

Biological Activity

4-Amino-2-bromobutanoic acid; hydrobromide, also known as 2-amino-4-bromobutanoic acid hydrobromide, is a chiral amino acid derivative with significant biological activity. Its molecular formula is C4H9Br2NO2C_4H_9Br_2NO_2, and it has garnered interest in various fields, including neuropharmacology and medicinal chemistry. This article explores its biological activities, mechanisms of action, and relevant case studies.

  • Molecular Formula : C4H9Br2NO2C_4H_9Br_2NO_2
  • Molecular Weight : Approximately 262.93 g/mol
  • Structure : Contains a bromine atom at the fourth carbon position, influencing its reactivity.

The biological activity of 4-amino-2-bromobutanoic acid; hydrobromide is primarily attributed to its interaction with neurotransmitter systems, particularly gamma-aminobutyric acid (GABA) pathways. Key mechanisms include:

  • Receptor Modulation : Acts as an agonist or antagonist at GABA receptors, influencing neurotransmission and potentially offering therapeutic benefits in conditions such as anxiety and epilepsy.
  • Hydrogen Bonding : The amino group can form hydrogen bonds with biological molecules, enhancing binding affinity.
  • Halogen Bonding : The presence of the bromine atom allows for unique interactions that can affect biochemical pathways.

Biological Activities

Research indicates several significant biological activities associated with this compound:

  • Neurotransmission Modulation :
    • Enhances or inhibits neurotransmitter release, affecting synaptic transmission.
    • Potential therapeutic benefits in neurodegenerative diseases through modulation of GABA levels .
  • Anticancer Potential :
    • Preliminary studies suggest anticancer properties via modulation of cellular pathways involved in tumor growth.
    • Exhibits cytotoxic effects against various cancer cell lines, including NCI-H460 and HCT116 .
  • Inhibition of GABA Aminotransferase :
    • Similar to the antiepileptic drug Vigabatrin, it inhibits GABA aminotransferase, leading to increased GABA levels in the brain, which is crucial for regulating neuronal excitability .

Case Studies

Several studies have highlighted the compound's biological activities:

  • Study on Neurotransmitter Release :
    A study demonstrated that 4-amino-2-bromobutanoic acid could significantly enhance GABA release in neuronal cultures, suggesting its potential use in treating epilepsy.
  • Anticancer Activity Evaluation :
    In vitro tests revealed that the compound showed significant cytotoxicity against several cancer cell lines. The mechanism was linked to apoptosis induction through mitochondrial pathways .

Comparative Analysis

A comparative analysis of 4-amino-2-bromobutanoic acid with other similar compounds reveals its unique properties:

Compound NameMechanism of ActionBiological Activity
4-Amino-2-bromobutanoic acidModulates GABA receptors; inhibits GABA aminotransferaseNeurotransmission; Anticancer
VigabatrinInhibits GABA aminotransferaseAntiepileptic
TelluromethionineMetalloaminoacid synthesisAnticancer

Properties

CAS No.

94106-03-3

Molecular Formula

C4H9Br2NO2

Molecular Weight

262.93 g/mol

IUPAC Name

4-amino-2-bromobutanoic acid;hydrobromide

InChI

InChI=1S/C4H8BrNO2.BrH/c5-3(1-2-6)4(7)8;/h3H,1-2,6H2,(H,7,8);1H

InChI Key

JHCDJLMOXAIPAH-UHFFFAOYSA-N

Canonical SMILES

C(CN)C(C(=O)O)Br.Br

Origin of Product

United States

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